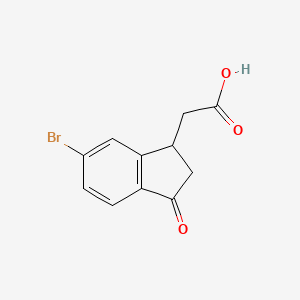

(6-Bromo-3-oxo-indan-1-yl)-acetic acid

Description

Significance of Indanone Scaffolds in Synthetic Organic and Medicinal Chemistry Research

The indanone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone group, is a key structural motif in a multitude of biologically active compounds. researchgate.net Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with enzyme active sites and receptors. This structural characteristic makes it an attractive starting point for the design and synthesis of new therapeutic agents.

In synthetic organic chemistry, indanones are valuable intermediates for the construction of more complex molecules. A wide array of synthetic methodologies have been developed for their preparation, allowing for the introduction of diverse substituents on both the aromatic and the cyclopentanone (B42830) rings. nih.gov This synthetic accessibility enables the creation of large libraries of indanone derivatives for biological screening.

The significance of the indanone scaffold in medicinal chemistry is underscored by its presence in both natural products and clinically approved drugs. researchgate.net A prominent example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone core. researchgate.net

Current Research Trends on Biologically Active Indanone Derivatives

The inherent biological activity of the indanone nucleus has spurred extensive research into its derivatives. Current research trends are focused on exploring the therapeutic potential of these compounds across a wide spectrum of diseases. The diverse biological activities associated with indanone derivatives are a testament to their chemical versatility.

Key areas of investigation include:

Anticancer Activity: Numerous studies have demonstrated the potential of indanone derivatives as anticancer agents. nih.gov

Antimicrobial and Antiviral Activity: The indanone scaffold has been shown to be a promising framework for the development of new antimicrobial and antiviral drugs. nih.govrjptonline.org

Anti-inflammatory and Analgesic Effects: Indanone derivatives have been investigated for their potential to alleviate inflammation and pain. rjptonline.org

Neurodegenerative Diseases: Inspired by the success of Donepezil, research continues to explore indanone derivatives for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.net

The table below summarizes the diverse range of biological activities exhibited by various indanone derivatives, as reported in the scientific literature.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Analgesic | Pain Management |

| Acetylcholinesterase Inhibition | Neurodegenerative Diseases |

Research Focus on (6-Bromo-3-oxo-indan-1-yl)-acetic acid within the Context of Novel Bioactive Molecules

While extensive research has been conducted on the broader class of indanone derivatives, the specific compound This compound represents a more focused area of investigation. The introduction of a bromine atom at the 6-position of the indanone ring and an acetic acid moiety at the 1-position are strategic modifications aimed at modulating the compound's physicochemical properties and biological activity.

The presence of a halogen atom, such as bromine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Research on other halogenated indanone derivatives has indicated that such substitutions can enhance their therapeutic potential. For instance, 6-bromo-1-indanone (B133036) serves as a versatile intermediate in the synthesis of compounds with potential antiviral, anticancer, antibacterial, and anti-inflammatory activities. ontosight.ai

The acetic acid side chain introduces a carboxylic acid group, which can participate in hydrogen bonding and ionic interactions, crucial for binding to many enzymes and receptors. This functional group can also impact the compound's solubility and pharmacokinetic profile.

Given the known biological activities of the indanone scaffold and the influence of halogen and carboxylic acid functionalities, the research focus on This compound is likely centered on its potential as a novel therapeutic agent, particularly in the areas of anti-inflammatory, and anticancer medicine. ontosight.aichemimpex.com Further investigation into its specific biological targets and mechanism of action is a logical progression in elucidating its therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromo-3-oxo-1,2-dihydroinden-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c12-7-1-2-8-9(5-7)6(3-10(8)13)4-11(14)15/h1-2,5-6H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWOVZIVDNMDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)C=CC(=C2)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3 Oxo Indan 1 Yl Acetic Acid and Analogues

Strategies for Constructing the Indanone Core with Acetic Acid Functionality

The formation of the indanone ring system bearing an acetic acid side chain is a critical step that relies heavily on intramolecular cyclization reactions. The most prevalent method is the Friedel-Crafts acylation, which involves the cyclization of a suitable aromatic precursor.

The construction of the indanone core is frequently achieved through the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgnih.gov This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like aluminum chloride. beilstein-journals.orgnih.govnih.gov The choice of acid can be crucial for the reaction's success and regioselectivity. d-nb.inforug.nl

A common precursor for indanone-3-acetic acid derivatives is β-phenylglutaric acid. researchgate.net For instance, a synthetic route can begin with a starting material like 3-hydroxy-4-methoxy benzaldehyde, which is converted to a bis(acetoacetate). Subsequent hydrolysis yields the corresponding β-phenylglutaric acid, which can then be cyclized to form the desired indanone-3-acetic acid structure. researchgate.net

The reaction conditions, particularly the concentration of the dehydrating acid, can significantly influence the outcome. For example, the P₂O₅ content in polyphosphoric acid (PPA) can affect the regioselectivity of the cyclization, determining the final position of substituents on the aromatic ring. d-nb.inforug.nl Non-conventional energy sources like microwave irradiation and high-intensity ultrasound have also been explored to improve the efficiency and environmental footprint of these Friedel-Crafts acylations. nih.gov

| Precursor Type | Cyclization Method | Catalyst/Reagent | Key Features |

| 3-Arylpropionic Acids | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA), H₂SO₄ | Direct cyclization; water is the only by-product. nih.gov |

| 3-Arylpropionyl Chlorides | Intramolecular Friedel-Crafts Acylation | AlCl₃, SnCl₄ | Two-step process; generally high yielding. beilstein-journals.orgnih.gov |

| β-Phenylglutaric Acid | Intramolecular Acylation | Not specified | Forms indanone-3-acetic acid core. researchgate.net |

| Benzoic Acids | One-pot Acylation/Alkylation | Thionyl chloride, Ethylene, AlCl₃ | Efficient one-pot process to form 1-indanones. beilstein-journals.org |

Regioselective Bromination Approaches for Indanone Derivatives

Introducing a bromine atom at a specific position on the indanone ring, such as C-6, requires methods that can control the regioselectivity of the electrophilic aromatic substitution. The inherent reactivity of the indanone system and the directing effects of existing substituents play a pivotal role.

The bromination of indanone derivatives can be directed to either the aromatic ring or the α-carbon of the ketone, depending on the reaction conditions. nih.gov For aromatic substitution, the outcome is governed by the electronic properties of the substituents on the benzene (B151609) ring.

To achieve regioselective bromination at the C-6 position, the directing effects of the carbonyl group and the acetic acid side chain must be considered. The 3-oxo group is a meta-director, while the alkyl-based acetic acid substituent at C-1 is an ortho-, para-director. The interplay of these effects can lead to a mixture of products.

A study on the bromination of 5,6-disubstituted-indan-1-ones using molecular bromine (Br₂) demonstrated that the choice of acidic or basic conditions can profoundly influence the position of bromination. nih.gov

Acidic Conditions (e.g., in acetic acid): These conditions typically favor bromination at the α-position (C-2) or on the aromatic ring at positions activated by electron-donating groups. nih.gov

Basic Conditions (e.g., in the presence of KOH or K₂CO₃): These conditions can lead to different regioselectivity, sometimes favoring substitution on the aromatic ring at alternative positions. nih.gov

For a precursor without strong activating groups, achieving specific C-6 bromination can be challenging. A potential strategy involves using a precursor with a blocking group or a strongly activating group that directs the bromine to the desired position, which can later be removed or modified. researchgate.net

| Reagent | Conditions | Position of Bromination | Notes |

| Br₂ | Acetic Acid (room temp.) | α-position (C-2) or activated aromatic positions | Favors kinetic product. nih.gov |

| Br₂ | KOH, K₂CO₃, or Cs₂CO₃ (~0 °C) | Aromatic Ring (e.g., C-4) | Base-mediated, can alter regioselectivity. nih.gov |

Derivatization and Functionalization of the Carboxylic Acid and Ketone Moieties

The carboxylic acid and ketone functionalities of (6-Bromo-3-oxo-indan-1-yl)-acetic acid are versatile handles for further chemical modification. These transformations are essential for creating libraries of analogues for various applications.

The carboxylic acid group is readily converted into more reactive intermediates, such as acid chlorides, to facilitate the formation of amides. This is a common strategy for attaching various amine-containing moieties. The process typically involves refluxing the parent acetic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with the desired amine. researchgate.net

A wide array of nucleophiles can be condensed with the indanone acetic acid core. Studies have successfully synthesized derivatives by reacting the activated carboxylic acid with substances such as:

p-Aminobenzoic acid (PABA) jocpr.com

Piperidine jocpr.com

Morpholine jocpr.com

Benzimidazole jocpr.com

Piperazine jocpr.com

Pyrazolone jocpr.com

Hydrazine jocpr.com

Various substituted anilines rjptonline.org

These condensation reactions generate a diverse set of amides and other derivatives, allowing for the systematic modification of the side-chain to explore structure-activity relationships. jocpr.comrjptonline.org The ketone group at the C-3 position can also undergo condensation reactions, for example, with hydrazines to form hydrazones, further expanding the molecular diversity. nih.govnih.gov

| Reagent Class | Reaction Type | Moiety Modified | Example Products |

| Amines (e.g., PABA, Piperidine) | Amide formation (via acid chloride) | Carboxylic Acid | N-substituted amides researchgate.netjocpr.com |

| Hydrazines | Hydrazone formation | Ketone | Indanone hydrazones jocpr.com |

| Substituted Anilines | Amide formation | Carboxylic Acid | N-arylacetamides rjptonline.org |

The C-1 position of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Controlling the stereochemistry during the synthesis is crucial if one enantiomer has a desired activity. Several asymmetric synthesis strategies have been developed for the indanone framework.

One approach involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of chalcone derivatives containing a pinacolborane group. This method, utilizing chiral ligands like MonoPhos, can produce enantioenriched 3-aryl-1-indanones with excellent enantioselectivities. organic-chemistry.org Another powerful technique is the nickel-catalyzed reductive cyclization of enones, which has been shown to generate indanones with high enantiomeric induction. organic-chemistry.org

Furthermore, diastereoselective methods can be employed. For example, the reaction of symmetrical enones with the Corey–Chaykovsky reagent (dimethyloxosulfonium methylide) can proceed through a Michael addition followed by an aldol-type reaction to yield chiral indanone scaffolds with good diastereoselectivity. nih.gov These asymmetric methods, while demonstrated on related indanone systems, provide a clear pathway for the stereocontrolled synthesis of specific enantiomers of this compound and its derivatives. organic-chemistry.orgnih.gov

Biological Activity Profiling and Mechanistic Investigations of Indanone Acetic Acid Derivatives

In Vitro Antimicrobial Research

Derivatives of indanone acetic acid have been synthesized and evaluated for their potential to combat microbial growth. slideserve.com The core structure is often modified by condensing it with various substituents to enhance its antimicrobial spectrum. jocpr.com Screening studies typically measure the compound's efficacy by determining the zone of inhibition and Minimum Inhibitory Concentration (MIC) values against various pathogens. jocpr.com

Substituted indanone acetic acid derivatives have demonstrated notable activity against Gram-positive bacteria. rjptonline.org In one study, a series of N-substituted acetamide (B32628) derivatives of indanone were synthesized and tested for their antibacterial properties. rjptonline.orgrjptonline.org The results indicated that specific substitutions on the core molecule could significantly influence its efficacy. For instance, a derivative featuring a para-fluorophenyl substitution was identified as having marked potency against both Staphylococcus aureus and Bacillus subtilis. rjptonline.org This suggests that the electronic properties and steric configuration of the substituent play a crucial role in the antibacterial action against these Gram-positive strains.

| Compound Class | Test Organism | Observed Activity |

| Substituted Indanone Acetic Acid Derivatives | Staphylococcus aureus | Active, with potency dependent on substitution. rjptonline.org |

| Substituted Indanone Acetic Acid Derivatives | Bacillus subtilis | Active, with potency dependent on substitution. rjptonline.org |

| para-fluorophenyl substituted indanone acetic acid | Gram-positive bacteria | Exhibited marked potency as an antimicrobial agent. rjptonline.org |

The antibacterial evaluation of indanone acetic acid derivatives extends to Gram-negative bacteria. rjptonline.org These bacteria, characterized by their more complex cell wall structure, often present a greater challenge for antimicrobial agents. However, research has shown that certain derivatives possess activity against strains like Escherichia coli. rjptonline.orgjocpr.com The same para-fluorophenyl substituted derivative that was effective against Gram-positive bacteria also showed significant potency as an antimicrobial agent when tested against E. coli. rjptonline.org This broad-spectrum activity highlights the potential of this chemical class in developing new antibacterial therapies.

| Compound Class | Test Organism | Observed Activity |

| Substituted Indanone Acetic Acid Derivatives | Escherichia coli | Active, with specific derivatives showing marked potency. rjptonline.org |

| para-fluorophenyl substituted indanone acetic acid | Gram-negative bacteria | Exhibited marked potency as an antimicrobial agent. rjptonline.org |

In Vitro Antifungal Research

In addition to antibacterial properties, the antifungal potential of indanone acetic acid derivatives has been explored. jocpr.comjocpr.com These compounds have been screened against pathogenic fungal strains, including Candida albicans, a common cause of fungal infections in humans. rjptonline.org Similar to the antibacterial findings, the antifungal efficacy was found to be highly dependent on the specific chemical substitution on the indanone core. rjptonline.org Research identified an ortho-methoxyphenyl derivative of indanone acetic acid as exhibiting superior antifungal activity compared to other tested variants, with its performance benchmarked against the standard antifungal drug ketoconazole. rjptonline.orgrjptonline.org

| Compound Class | Test Organism | Observed Activity |

| Substituted Indanone Acetic Acid Derivatives | Candida albicans | Active, with efficacy varying based on substitution. rjptonline.org |

| ortho-methoxyphenyl substituted indanone acetic acid | Fungal Strains | Exhibited better antifungal activity compared to other derivatives. rjptonline.org |

Other Pharmacological Explorations in Indanone/Indanol Chemistry

The therapeutic potential of the indanone scaffold is not limited to antimicrobial applications. beilstein-journals.org The structure is considered a "privileged" one in medicinal chemistry and has been investigated for a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. beilstein-journals.orgresearchgate.net

Indanone derivatives have been a significant focus of anti-inflammatory research. beilstein-journals.orgresearchgate.net Studies have designed and synthesized novel series of these compounds to evaluate their ability to modulate inflammatory pathways. nih.govresearchgate.net A common research paradigm involves testing the compounds in lipopolysaccharide (LPS)-stimulated macrophage cells to measure the inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

For example, a study on 2-benzylidene-1-indanone (B110557) derivatives found that most of the synthesized compounds effectively inhibited the LPS-induced expression of IL-6 and TNF-α. nih.gov The most active compound in this series was shown to block the activation of the proinflammatory NF-κB/MAPK signaling pathway, a key mechanism in the inflammatory response. nih.gov In vivo models, such as the carrageenan-induced paw edema method in rats, are also employed to assess anti-inflammatory effects, often using established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) as a standard for comparison. beilstein-journals.orgresearchgate.net This multifaceted approach, combining in vitro mechanistic studies with in vivo efficacy models, forms the paradigm for exploring the anti-inflammatory potential of novel indanone derivatives. nih.govresearchgate.net

Central Nervous System (CNS) Modulatory Potentials

There is a lack of specific studies investigating the central nervous system modulatory potentials of (6-Bromo-3-oxo-indan-1-yl)-acetic acid. While research on a related compound, 6-fluoro-3-oxo-indan-1-acetic acid, has indicated analgesic activity, this does not provide direct evidence for the pharmacological effects of the bromo-derivative. researchgate.net The broader class of indanones has been associated with CNS activity, with some derivatives showing potential in the context of Alzheimer's disease. nih.gov However, without specific experimental data, any potential CNS effects of this compound remain speculative.

Investigations into Antiviral and Antitubercular Activities

In the context of antitubercular activity, the search for novel agents is ongoing, with a wide range of chemical scaffolds being investigated for their ability to inhibit Mycobacterium tuberculosis. rsc.orgnih.govnih.govmdpi.com While indanone derivatives have been explored for various antimicrobial activities, specific research detailing the efficacy of this compound against Mycobacterium tuberculosis is not available in the reviewed literature.

Due to the absence of specific research data, no data tables on the biological activity of this compound can be generated at this time.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Bromo Substitution on Pharmacological Activity

The presence and position of a halogen substituent on a drug molecule can profoundly influence its pharmacological properties. In the case of (6-Bromo-3-oxo-indan-1-yl)-acetic acid, the bromine atom at the 6-position of the indanone ring is a key feature. While direct SAR studies on this specific molecule are not extensively documented in publicly available literature, the effects of halogen substitution on related indanone and other aromatic systems can provide valuable insights.

The introduction of a bromine atom can modulate a compound's activity through several mechanisms:

Electronic Effects: Bromine is an electron-withdrawing group via induction and an electron-donating group through resonance. This electronic modulation can alter the acidity of the acetic acid moiety and the reactivity of the indanone core, potentially influencing interactions with biological targets.

Lipophilicity: The bromo substituent significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to issues with solubility and off-target effects.

Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its binding to a target protein. It can either facilitate favorable interactions by occupying a specific hydrophobic pocket or create steric hindrance that prevents optimal binding.

In broader studies of indanone derivatives, the nature and position of substituents on the aromatic ring have been shown to be critical for various biological activities, including anti-inflammatory and antimicrobial effects. rjptonline.org For instance, the presence of electron-withdrawing groups on the indanone ring has been found to be beneficial for the antimicrobial activity of some derivatives. nih.gov

Table 1: Comparison of Halogen Substitutions and Their Potential Impact on Pharmacological Properties

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Lipophilicity Contribution (Hansch π) | Potential Impact on Activity |

| Fluoro | 3.98 | 1.47 | +0.14 | Can improve metabolic stability and binding affinity through hydrogen bond interactions. |

| Chloro | 3.16 | 1.75 | +0.71 | Increases lipophilicity and can form halogen bonds. |

| Bromo | 2.96 | 1.85 | +0.86 | Significantly increases lipophilicity and is a strong halogen bond donor. |

| Iodo | 2.66 | 1.98 | +1.12 | Offers the highest lipophilicity and strongest potential for halogen bonding among halogens. |

This table presents generalized data to illustrate the comparative effects of different halogen substitutions.

Impact of Acetic Acid Side Chain and its Modifications on Bioactivity

The acetic acid side chain at the 1-position of the indanone core is a critical pharmacophoric element. Its carboxylic acid group can engage in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in an enzyme's active site.

Modifications to the acetic acid side chain can have a significant impact on the bioactivity of indanone derivatives. Key areas of modification include:

Chain Length and Rigidity: Altering the length of the alkyl chain or introducing conformational constraints can optimize the positioning of the carboxylic acid group for target binding.

Esterification and Amidation: Conversion of the carboxylic acid to an ester or amide can modulate the compound's polarity, solubility, and cell permeability. These modifications can also serve as a prodrug strategy, where the active carboxylic acid is released in vivo through enzymatic cleavage.

Acidic Bioisosteres: Replacing the carboxylic acid with other acidic functional groups, known as bioisosteres, can improve the compound's pharmacokinetic properties while retaining its ability to interact with the target.

Studies on related indanone-3-acetic acid derivatives have shown that condensation of the acetic acid moiety with various amines to form amides can lead to compounds with appreciable anti-inflammatory activity. asianpubs.org This highlights the tunability of this functional group in modulating the pharmacological profile.

Computational Chemistry Applications in SAR Elucidation and Lead Optimization

Computational chemistry provides powerful tools for understanding the SAR of this compound and for guiding the design of more potent and selective analogs. Techniques such as molecular docking and molecular dynamics simulations can be employed to predict how the molecule interacts with its biological target at an atomic level.

Molecular Docking: This technique can be used to predict the preferred binding mode of this compound within the active site of a target protein. Docking studies can help to rationalize the observed SAR and identify key interactions, such as hydrogen bonds involving the acetic acid group and halogen bonds with the bromo substituent. Computational investigations of other indanone derivatives have utilized molecular docking to understand their binding affinity with targets like cereblon. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By analyzing a dataset of indanone analogs with varying substituents, QSAR models can be developed to predict the activity of novel, unsynthesized compounds.

These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and best ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Bioisosteric Replacement Strategies in Indanone Acetic Acid Design

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. drughunter.com This approach is highly relevant to the design of analogs of this compound.

Key bioisosteric replacement strategies include:

Carboxylic Acid Bioisosteres: The carboxylic acid moiety can be associated with poor oral bioavailability and metabolic instability. Replacing it with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides can lead to improved drug-like properties. nih.govucc.ie For example, the tetrazole group is a well-established carboxylic acid bioisostere found in several marketed drugs. drughunter.com

Ring Bioisosteres: The benzene (B151609) ring of the indanone core could be replaced with other aromatic or heteroaromatic rings to explore new chemical space and potentially improve target selectivity or metabolic stability.

Bromo Group Bioisosteres: The bromine atom could be replaced with other groups of similar size and lipophilicity, such as a trifluoromethyl group, to fine-tune the electronic and steric properties of the molecule.

The application of these bioisosteric replacement strategies can lead to the discovery of novel indanone acetic acid derivatives with enhanced therapeutic potential.

Table 2: Common Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | Structure | pKa Range | Key Features |

| Tetrazole | ~4.5 - 4.9 | Similar acidity to carboxylic acids, often with improved metabolic stability and lipophilicity. | |

| Hydroxamic Acid | ~8-9 | Can act as a metal chelator and form different types of hydrogen bonds. | |

| Acylsulfonamide | Varies | Can mimic the charge distribution and hydrogen bonding pattern of a carboxylic acid. | |

| 3-Hydroxyisoxazole | ~4-5 | A planar, acidic heterocycle used in the design of neurotransmitter analogs. nih.gov |

This table presents examples of common carboxylic acid bioisosteres and their general properties.

Advanced Methodological Frameworks for Biological Screening and Target Identification

Microbiological Assay Methodologies for Antimicrobial Potency Determination

To determine the potential antimicrobial efficacy of (6-Bromo-3-oxo-indan-1-yl)-acetic acid, standardized microbiological assays would be employed. These methods are fundamental in the initial screening of novel compounds for antibiotic or antifungal properties.

One of the primary techniques is the Zone of Inhibition assay, also known as the Kirby-Bauer disk diffusion test. In this method, a sterile paper disk impregnated with a known concentration of the test compound is placed on an agar (B569324) plate uniformly inoculated with a specific microorganism. The plate is then incubated under optimal growth conditions. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area around the disk. The diameter of this "zone of inhibition" is measured and compared to that of standard antibiotics to provide a qualitative assessment of its potency.

For a more quantitative measure, the Minimum Inhibitory Concentration (MIC) value is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method, where a serial dilution of the compound is prepared in a liquid growth medium in a multi-well plate. Each well is then inoculated with the test microorganism. Following incubation, the wells are visually inspected for turbidity. The lowest concentration at which no growth is observed is recorded as the MIC value. This provides a precise measure of the compound's potency against various bacterial and fungal strains.

Interactive Data Table: Zone of Inhibition for this compound No data available in the searched literature.

| Microorganism | Concentration | Zone of Inhibition (mm) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Interactive Data Table: Minimum Inhibitory Concentration (MIC) for this compound No data available in the searched literature.

| Microorganism | MIC Value (µg/mL) |

|---|---|

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Enzymatic and Receptor Binding Assays for Target-Specific Screening

Should initial microbiological screening indicate promising activity, the next step involves identifying the specific molecular target of this compound. This is achieved through enzymatic and receptor binding assays. These in vitro assays are crucial for elucidating the mechanism of action and for guiding further drug development.

Enzymatic assays are designed to measure the effect of a compound on the activity of a specific enzyme. For instance, if the compound is hypothesized to be an antibacterial agent, it could be tested against key bacterial enzymes involved in cell wall synthesis (e.g., transpeptidases), DNA replication (e.g., DNA gyrase), or protein synthesis. The assay typically involves incubating the purified enzyme with its substrate in the presence and absence of the test compound. The enzymatic activity is then measured by monitoring the consumption of the substrate or the formation of the product. A reduction in enzyme activity in the presence of the compound indicates inhibition.

Receptor binding assays are used to determine if a compound binds to a specific cellular receptor. These assays are particularly relevant for identifying compounds that may interfere with cell signaling pathways. The basic principle involves incubating a preparation of the receptor with a radiolabeled ligand that is known to bind to the receptor. The test compound is then added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand that remains bound to the receptor is measured, and a decrease in binding indicates that the test compound is interacting with the receptor.

Interactive Data Table: Enzymatic and Receptor Binding Assays for this compound No data available in the searched literature.

| Target Enzyme/Receptor | Assay Type | IC50/Ki (µM) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

In Vitro Cytotoxicity Assessments for Selectivity

A critical aspect of drug discovery is to ensure that a compound is selectively toxic to the target pathogen or cell type, while exhibiting minimal toxicity to host cells. In vitro cytotoxicity assessments are performed to evaluate the potential of this compound to cause damage to mammalian cells.

A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells. In this assay, cultured mammalian cells are exposed to varying concentrations of the test compound. After an incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. A decrease in the amount of formazan produced corresponds to a reduction in cell viability, indicating a cytotoxic effect. The concentration of the compound that causes a 50% reduction in cell viability is known as the IC50 value. A high IC50 value against mammalian cells, coupled with a low MIC against microorganisms, would suggest a favorable selectivity profile.

Interactive Data Table: In Vitro Cytotoxicity of this compound No data available in the searched literature.

| Cell Line | Assay Type | IC50 (µM) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Future Research Directions and Translational Perspectives for Indanone Acetic Acid Derivatives

Development of Novel Synthetic Routes for Diverse Analogues

The exploration of the therapeutic potential of indanone acetic acid derivatives is intrinsically linked to the development of versatile and efficient synthetic strategies. Future research will likely focus on creating a wider array of analogues of compounds like (6-Bromo-3-oxo-indan-1-yl)-acetic acid to establish robust structure-activity relationships (SAR).

Key areas for advancement in synthetic chemistry include:

Regioselective Halogenation: Developing more precise methods for the selective introduction of halogen atoms, such as bromine, onto the indanone core is crucial. Current methods for synthesizing halo-1-indanones involve multi-step processes, including the cyclization of substituted phenylpropionic acids. beilstein-journals.orgnih.gov Future routes could explore direct and regioselective C-H activation and halogenation techniques to improve efficiency and yield.

Stereoselective Synthesis: The acetic acid moiety at the C1 position of the indanone ring creates a chiral center. The development of asymmetric synthetic methods to obtain enantiomerically pure isomers is a critical step, as different enantiomers may exhibit distinct pharmacological profiles.

Diversity-Oriented Synthesis: Employing combinatorial chemistry and diversity-oriented synthesis approaches will enable the rapid generation of large libraries of indanone acetic acid derivatives with varied substituents on the aromatic ring and the acetic acid side chain. This will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully used to create 5-substituted indanone derivatives from 5-bromo-1-indanone, demonstrating a viable strategy for diversification. researchgate.net

| Synthetic Strategy | Potential Advantage | Relevant Research Focus |

| Regioselective C-H Halogenation | Improved efficiency and control over substituent placement. | Directing group-assisted halogenation, novel catalyst development. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds for stereospecific bioactivity studies. | Chiral catalysts, resolution of racemates. |

| Diversity-Oriented Synthesis | Rapid generation of large compound libraries for SAR studies. | Combinatorial chemistry, solid-phase synthesis. |

| Cross-Coupling Reactions | Introduction of a wide range of functional groups on the aromatic ring. | Suzuki, Heck, and Sonogashira coupling reactions on halo-indanones. |

Elucidation of Molecular Mechanisms of Action (MOA)

A fundamental aspect of translating indanone acetic acid derivatives into clinical candidates is a thorough understanding of their molecular mechanisms of action. While the precise targets of this compound are not yet fully elucidated, the known biological activities of related indanone derivatives provide a roadmap for future investigations.

Indanone derivatives have been reported to possess a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. researchgate.netrjptonline.org Future research should aim to:

Identify and Validate Molecular Targets: For anti-inflammatory actions, studies should investigate the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). researchgate.net The structural similarity of some indanone derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that these enzymes are plausible targets.

Explore Novel Pathways: Beyond well-established targets, researchers should explore other potential mechanisms. For instance, some indanone derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase or targeting misfolded α-synuclein aggregates. researchgate.netnih.gov The potential for bromo-substituted derivatives to interact with these or other neurological targets warrants investigation.

Utilize "-omics" Technologies: Transcriptomics, proteomics, and metabolomics approaches can provide an unbiased and comprehensive view of the cellular pathways modulated by these compounds, helping to identify novel targets and understand off-target effects.

In Silico Modeling and Docking Studies: Computational methods can be employed to predict the binding modes of indanone acetic acid derivatives to various protein targets, guiding the design of more potent and selective analogues. researchgate.net

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance. Investigating the synergistic effects of indanone acetic acid derivatives with existing drugs is a promising translational perspective.

A study on an indanone-pyrazolone adduct demonstrated a prolonged anti-inflammatory effect, suggesting an in-vivo synergism where the adduct and its hydrolyzed components (indanone acetic acid and carboxy pyrazolone) act together. itmedicalteam.pl This highlights the potential for designing hybrid molecules or co-administering indanone derivatives with other therapeutic agents.

Future research in this area should focus on:

Combination with Anti-inflammatory Drugs: Evaluating the synergistic potential of indanone acetic acid derivatives with corticosteroids or other NSAIDs could lead to more effective anti-inflammatory treatments with lower required doses of each component, potentially reducing side effects.

Adjuvant Therapy in Cancer: Given that some indanone derivatives have shown antiproliferative actions against cancer cells, exploring their use in combination with established chemotherapeutic agents could enhance treatment efficacy and combat drug resistance. bohrium.com

Neuroprotective Combinations: For derivatives with neuroprotective potential, investigating their synergistic effects with existing treatments for neurodegenerative diseases could offer new hope for these debilitating conditions.

Application of High-Throughput Screening (HTS) in Discovery Efforts

High-throughput screening (HTS) is a powerful tool in modern drug discovery, enabling the rapid evaluation of large libraries of compounds for their activity against a specific biological target. nih.gov The application of HTS will be crucial in accelerating the discovery and development of novel indanone acetic acid derivatives.

Key applications of HTS in this context include:

Target-Based Screening: Once specific molecular targets for indanone acetic acid derivatives are identified and validated (as discussed in section 6.2), HTS assays can be developed to screen large compound libraries for potent modulators of these targets. For example, HTS-compatible assays for COX-1, COX-2, and 5-LOX have been developed for the discovery of anti-inflammatory drug candidates. researchgate.net

Phenotypic Screening: In cases where the specific molecular target is unknown, phenotypic screening can be employed. This involves screening compounds for their ability to produce a desired phenotypic change in cells or model organisms, such as the inhibition of inflammatory responses in cell-based assays.

Library Screening: Compound libraries specifically focused on anti-inflammatory agents or kinase inhibitors can be screened to identify new hits. caymanchem.comchemfaces.com

| HTS Approach | Description | Example Application |

| Target-Based Screening | Screening compounds against a specific, validated biological target. | Identifying inhibitors of COX-2 for anti-inflammatory activity. |

| Phenotypic Screening | Screening compounds for a desired cellular or organismal phenotype without a preconceived target. | Identifying compounds that reduce the production of pro-inflammatory cytokines in macrophages. |

| Fragment-Based Screening | Screening smaller, low-molecular-weight compounds (fragments) to identify binding to a target, followed by optimization into lead compounds. | Discovering novel binding scaffolds for enzymes involved in inflammation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.